![molecular formula C15H22ClFN4S B4689941 N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea](/img/structure/B4689941.png)
N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea
Vue d'ensemble
Description
N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea, commonly known as ML-351, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. ML-351 was first synthesized in 2014 by researchers at the University of Michigan and has since been studied extensively for its biological properties.
Mécanisme D'action
The mechanism of action of ML-351 involves the inhibition of LRRK2, a protein that is believed to play a role in the development of Parkinson's disease. LRRK2 is a kinase enzyme that is involved in several cellular processes, including the regulation of cell growth and survival. Inhibition of LRRK2 has been shown to reduce the accumulation of toxic protein aggregates in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
ML-351 has been shown to have several biochemical and physiological effects. Inhibition of LRRK2 by ML-351 has been shown to reduce the accumulation of toxic protein aggregates in the brain, which is a hallmark of Parkinson's disease. Additionally, ML-351 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ML-351 in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, ML-351 has been shown to have a high degree of selectivity for LRRK2, which reduces the risk of off-target effects. One limitation of using ML-351 in lab experiments is that it has not yet been tested extensively in animal models, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for research on ML-351. One area of research could focus on the development of more potent and selective inhibitors of LRRK2. Additionally, studies could be conducted to investigate the potential of ML-351 as a treatment for other neurodegenerative diseases, such as Alzheimer's disease. Finally, future research could focus on the development of more efficient synthesis methods for ML-351, which would make it more accessible for use in lab experiments.
Applications De Recherche Scientifique
ML-351 has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the drug's potential as a treatment for Parkinson's disease. ML-351 has been shown to inhibit the activity of a protein called LRRK2, which is believed to play a role in the development of Parkinson's disease. Inhibition of LRRK2 has been shown to reduce the accumulation of toxic protein aggregates in the brain, which is a hallmark of Parkinson's disease.
Propriétés
IUPAC Name |
1-[3-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClFN4S/c1-18-15(22)19-5-2-6-20-7-9-21(10-8-20)12-3-4-14(17)13(16)11-12/h3-4,11H,2,5-10H2,1H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDYUHIDBBOCSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCN1CCN(CC1)C2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.